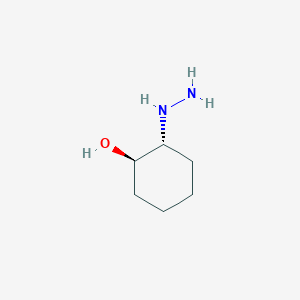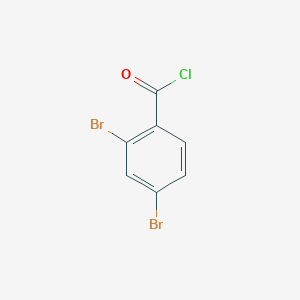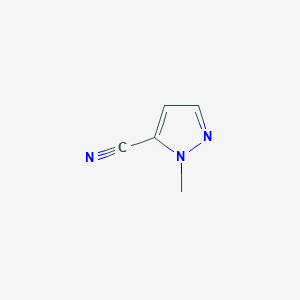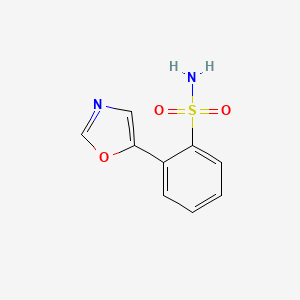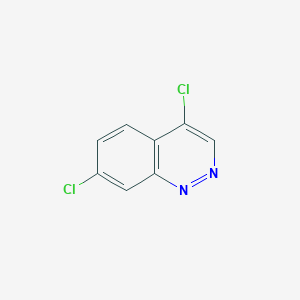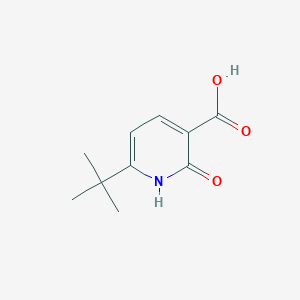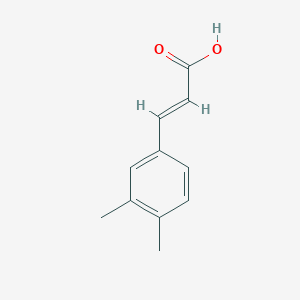
((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol
Overview
Description
(®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: is a chiral compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a phenylethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-1-phenylethylamine and ®-3-pyrrolidinemethanol.
Formation of Intermediate: The ®-1-phenylethylamine is reacted with a suitable protecting group to form a protected intermediate.
Coupling Reaction: The protected intermediate is then coupled with ®-3-pyrrolidinemethanol under appropriate conditions to form the desired product.
Deprotection: The final step involves the removal of the protecting group to yield (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature: Controlled temperatures to ensure high yield and purity.
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases to facilitate the reaction.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Various reduced derivatives.
Substitution Products: Substituted phenylethyl derivatives.
Scientific Research Applications
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a pharmacologically active compound.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its function. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: A stereoisomer with different chiral centers.
1-phenylethylpyrrolidine: Lacks the hydroxymethyl group.
Uniqueness:
Chirality: The specific ®-configuration at both chiral centers imparts unique properties.
Functional Groups: The presence of both a phenylethyl and a hydroxymethyl group allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
[(3R)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTYGPRJDFTUGU-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@H](C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548987 | |
| Record name | {(3R)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99735-47-4 | |
| Record name | {(3R)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
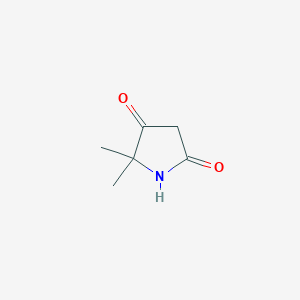
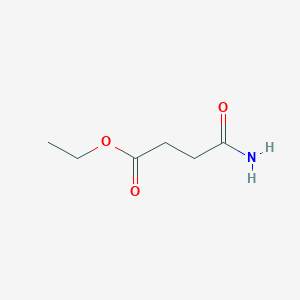
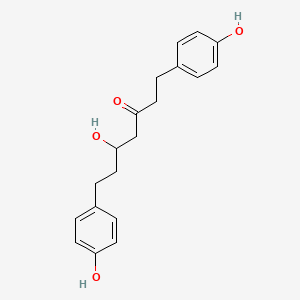

![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B1314467.png)
